![molecular formula C17H24FNO4S B2497161 tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate CAS No. 333988-27-5](/img/structure/B2497161.png)
tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylates and related compounds typically involves multiple steps including acylation, sulfonation, substitution, and condensation reactions. For instance, the synthesis of a key intermediate of Vandetanib from piperidin-4-ylmethanol through steps like acylation and sulfonation, results in a total yield of 20.2% (Min Wang et al., 2015). Such processes highlight the complexity and multi-step nature of synthesizing tert-butyl piperidine derivatives.
Molecular Structure Analysis
Crystal structure and molecular geometry analyses of tert-butyl piperidine carboxylates reveal detailed insights into their conformation and intermolecular interactions. For example, X-ray diffraction studies and spectroscopic evidence such as LCMS, NMR, and IR have been used to characterize tert-butyl piperazine-1-carboxylates, showcasing their structural intricacies and confirming their synthesis (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
tert-Butyl piperidine-1-carboxylates undergo various chemical reactions, including condensation, which can lead to the formation of compounds with significant biological activity. For example, the condensation of carbamimide with 3-fluorobenzoic acid produces tert-butyl piperazine-1-carboxylates characterized by specific molecular structures (C. Sanjeevarayappa et al., 2015). These reactions are crucial for the synthesis of biologically active molecules.
Physical Properties Analysis
The physical properties of tert-butyl piperidine-1-carboxylates, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry. X-ray crystallography provides essential data on the crystalline structure, offering insights into the compound's physical characteristics and stability under various conditions (C. Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthesis and Industrial Applications
The compound tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex molecules due to its reactive functional groups. It has been highlighted in the context of synthesizing vandetanib, a therapeutic agent. Through a process involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution, this compound has proven to yield high commercial value and efficiency in industrial-scale productions (Mi, 2015).
Chiral Sulfinamide Applications in Synthesis
Chiral sulfinamides, closely related to the tert-butyl sulfonyl functional group, play a pivotal role in the stereoselective synthesis of amines and their derivatives, demonstrating the utility of such compounds in producing structurally diverse N-heterocycles. These heterocycles are crucial for developing natural products and therapeutically relevant compounds, showcasing the broad application spectrum of tert-butyl sulfonyl derivatives in medicinal chemistry and drug design (Philip et al., 2020).
Contributions to Pharmacophoric Groups
The structural motif of tert-butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate contributes significantly to the pharmacophore of various antipsychotic agents. The arylalkyl substituent, exemplified by the 4-fluorophenyl group, enhances the binding affinity and selectivity of compounds at D2-like receptors, highlighting its importance in the design of selective and potent therapeutic agents (Sikazwe et al., 2009).
properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)sulfonylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBPJVDPQMCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate |
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